molecular formula C24H22N3O2P B13780939 1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimdine-2,4-dione CAS No. 99747-54-3

1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimdine-2,4-dione

Número de catálogo: B13780939
Número CAS: 99747-54-3
Peso molecular: 415.4 g/mol
Clave InChI: VJPMTEATFWLSPM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimidine-2,4-dione is a pyrimidine derivative featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key structural attributes include:

  • 1,3-Dimethyl groups: These substituents enhance steric bulk and influence electronic properties.
  • Triphenylphosphoranylideneamino group at position 4: This moiety introduces a phosphorus center, which may confer unique reactivity (e.g., ligand behavior in coordination chemistry or participation in Wittig-like reactions).

Propiedades

Número CAS

99747-54-3

Fórmula molecular

C24H22N3O2P

Peso molecular

415.4 g/mol

Nombre IUPAC

1,3-dimethyl-6-[(triphenyl-λ5-phosphanylidene)amino]pyrimidine-2,4-dione

InChI

InChI=1S/C24H22N3O2P/c1-26-22(18-23(28)27(2)24(26)29)25-30(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3

Clave InChI

VJPMTEATFWLSPM-UHFFFAOYSA-N

SMILES canónico

CN1C(=CC(=O)N(C1=O)C)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origen del producto

United States

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimidine-2,4-dione typically proceeds via the formation of an iminophosphorane intermediate, which then undergoes further transformations to incorporate the pyrimidine-2,4-dione framework and the triphenylphosphoranylideneamino group. The key steps involve:

  • Formation of the iminophosphorane intermediate by reaction of precursors with triphenylphosphine and halogenating agents.
  • Subsequent reaction of the iminophosphorane with isocyanates or cyanoacetamide derivatives.
  • Cyclization and functional group transformations to yield the final pyrimidine-2,4-dione derivative.

This approach leverages the aza-Wittig reaction mechanism, which facilitates the construction of nitrogen-containing heterocycles under mild conditions with high selectivity and yield.

Preparation of the Iminophosphorane Intermediate

A representative procedure involves:

  • Starting from ethyl 2-chloro-3-oxobutanoate and ethyl 2-cyanoacetate combined under basic conditions to form a key intermediate.
  • This intermediate is then reacted with triphenylphosphine, hexachloroethane, and triethylamine in anhydrous solvents (e.g., dichloromethane or acetonitrile) at room temperature.
  • The reaction proceeds to form diethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]-furan-3,4-dicarboxylate, an iminophosphorane compound, which serves as a versatile synthon for further elaboration.

Table 1: Typical Reagents and Conditions for Iminophosphorane Formation

Reagents Solvent Temperature Time Yield (%)
Triphenylphosphine Dichloromethane Room temp 6–8 hours 85–88
Hexachloroethane
Triethylamine

Cyclization to Pyrimidine-2,4-dione Derivatives

The iminophosphorane intermediate is reacted with aromatic or alkyl isocyanates under nitrogen atmosphere at room temperature. After stirring for 24–30 hours at 0–5 °C, the reaction mixture is concentrated and treated with hydrazine hydrate in ethanol to induce cyclization and formation of the pyrimidine-2,4-dione ring system.

  • The product, ethyl 3-amino-6-methyl-4-oxo-2-(2-arylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate, is obtained in high yields (85–88%).
  • The reaction sequence avoids isolation of unstable intermediates, improving efficiency and purity.

Functional Group Modifications and Final Compound Formation

Further transformations involve:

  • Treatment of pyrimidine intermediates with additional triphenylphosphine, hexachloroethane, and triethylamine to regenerate iminophosphorane intermediates.
  • Addition of phenylisocyanates or alkyl isocyanates to these intermediates at room temperature to introduce diverse substituents.
  • Recrystallization from methylene chloride/petroleum ether mixtures to purify the final compounds.

Alternative Synthetic Routes via Direct Alkylation and Vilsmeier Reagent

In related pyrimidine-2,4-dione derivatives, direct alkylation of uracil derivatives with alkyl iodides in aqueous sodium hydroxide affords 1,3-disubstituted-6-aminouracils. These are then treated with Vilsmeier reagent (generated in situ from phosphoryl chloride and dimethylformamide) followed by reaction with cyanoacetamide and triethylamine in ethanol. This sequence constructs the pyrido[2,3-d]pyrimidine-2,4-dione core with high efficiency (yields up to 78% over two steps).

This method highlights an alternative approach to obtaining related pyrimidine derivatives, which may be adapted for the synthesis of the target compound with appropriate substituent modifications.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound are confirmed by:

  • Infrared spectroscopy showing characteristic NH_2 and NH bands, and carbonyl stretches indicative of the pyrimidine-2,4-dione core.
  • Proton nuclear magnetic resonance (1H-NMR) spectroscopy revealing exchangeable NH signals and aromatic proton resonances consistent with the triphenylphosphoranylideneamino substituent.
  • Elemental analysis supporting the expected molecular formula.

Summary Table of Key Reaction Steps

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%)
1 Formation of iminophosphorane Ethyl 2-chloro-3-oxobutanoate + ethyl 2-cyanoacetate Triphenylphosphine, hexachloroethane, triethylamine, DCM, rt Diethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]-furan-3,4-dicarboxylate 85–88
2 Reaction with isocyanates Iminophosphorane intermediate Aromatic isocyanate, N_2 atmosphere, 0–5 °C, 24–30 h Key intermediate for cyclization -
3 Cyclization Intermediate from step 2 Hydrazine hydrate, ethanol, rt, 5–6 h Ethyl 3-amino-6-methyl-4-oxo-2-(2-arylamino)-pyrimidine-2,4-dione 85–88
4 Further substitution Pyrimidine intermediate Triphenylphosphine, hexachloroethane, triethylamine, isocyanates, rt Polysubstituted pyrimidine derivatives -

Análisis De Reacciones Químicas

1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimdine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Studies indicate that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal properties. For instance, pyrimidine derivatives have been synthesized and tested for their efficacy against various pathogenic strains. A notable example includes the synthesis of 2-amino-4-hydroxypyrimidines that act as antagonists of folic acid, demonstrating effective inhibition of dihydrofolate reductase (DHFR), crucial for bacterial growth .

Antitumor Activity
Research has highlighted the anticancer properties of pyrimidine derivatives. The synthesized compounds have been screened against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For example, one study reported that a thiazole-pyridine hybrid exhibited an IC50 value of 5.71 μM against MCF-7 cells, outperforming standard treatments like 5-fluorouracil .

Case Study: Antiviral Properties
A systematic review of quinoxaline derivatives revealed that certain pyrimidine-based compounds demonstrated antiviral activity. The synthesis of novel C-nucleoside analogues showed promising results in inhibiting viral replication .

Organic Synthesis

Catalytic Applications
1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimidine-2,4-dione serves as a catalyst in various organic reactions. Its phosphoranylidene group enhances the reactivity of substrates in nucleophilic addition reactions. For instance, it has been employed in the synthesis of substituted pyrazoles through cyclocondensation reactions .

Synthesis of Complex Molecules
The compound is pivotal in synthesizing complex organic molecules due to its ability to stabilize reactive intermediates. It has been utilized in the formation of diverse heterocycles and complex polycyclic structures .

Material Science

Polymer Chemistry
In material science, this compound has been investigated for its potential use in polymer synthesis. Its unique structural features allow it to act as a building block for creating novel polymers with desirable mechanical and thermal properties.

Table: Summary of Applications

Application AreaSpecific Use CaseOutcome/Result
Medicinal ChemistryAntimicrobial agentsEffective against various pathogenic strains
Antitumor activityIC50 values indicating potent anticancer effects
Antiviral propertiesInhibition of viral replication
Organic SynthesisCatalytic applicationsEnhanced reactivity in nucleophilic additions
Synthesis of complex moleculesFormation of diverse heterocycles
Material SciencePolymer chemistryDevelopment of novel polymers

Mecanismo De Acción

The mechanism of action of 1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimdine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. Detailed studies are required to fully elucidate the molecular targets and pathways .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Table 1: Core Structural Differences
Compound Class Core Structure Key Substituents Functional Moieties
Pyrimidine-2,4-dione (Target) 6-membered pyrimidine ring 1,3-dimethyl; 4-triphenylphosphoranylideneamino Dione, phosphoranylideneamino
Imidazolidine-2,4-diones (IM-1–IM-8) 5-membered imidazolidine ring 3,5-di-substituted aryl groups (e.g., phenyl, isopropylphenyl) Dione or thioxo-dione
Pyrrolo[1,2-a]pyrazine-1,4-diones (PPDH/PPDHMP) Bicyclic pyrrolopyrazine system Alkyl or aryl side chains (e.g., 2-methylpropyl, phenylmethyl) Dione, hexahydro configuration

Key Observations :

  • The target compound’s pyrimidine core distinguishes it from the five-membered imidazolidine and bicyclic pyrrolopyrazine systems.
Table 3: Comparative Bioactivity and Properties
Compound Class Reported Bioactivity Physicochemical Traits Potential Applications
Pyrimidine-2,4-dione (Target) Not reported (inferred from analogs) High lipophilicity (due to triphenylphosphine), aromatic stability Catalysis, coordination chemistry
Imidazolidine-2,4-diones Cardiovascular/CNS modulation (e.g., IM-3, IM-7) Moderate solubility (aryl substituents) Pharmacological intermediates
Pyrrolopyrazine-1,4-diones Antibacterial, antitumor Variable polarity (alkyl/aryl side chains) Natural product-derived therapeutics

Key Differences :

  • The phosphoranylideneamino group in the target compound may reduce direct biological activity compared to imidazolidine/pyrrolopyrazine analogs but enhance utility in synthetic chemistry.
  • Pyrrolopyrazines exhibit broader reported bioactivity, likely due to natural product evolution for ecological interactions .

Stability and Reactivity

  • Pyrimidine-2,4-dione (Target): The aromatic pyrimidine core enhances thermal stability. The electron-withdrawing dione groups may activate the phosphoranylideneamino moiety for nucleophilic reactions.
  • Imidazolidine-2,4-diones : Susceptible to ring-opening under acidic/basic conditions due to the five-membered strain .
  • Pyrrolopyrazine-1,4-diones : Hexahydro configuration improves stability, but fused rings may limit derivatization .

Actividad Biológica

1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimidine-2,4-dione (CAS No. 99747-54-3) is a phosphoranylidene compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C24_{24}H22_{22}N3_3O2_2P
  • Molecular Weight : 415.424 g/mol
  • IUPAC Name : 1,3-dimethyl-6-[(triphenyl-λ5-phosphanylidene)amino]pyrimidine-2,4-dione

Biological Activity Overview

The biological activity of 1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimidine-2,4-dione has been explored in various studies, revealing its potential as an anti-cancer agent, anti-inflammatory compound, and its role in enzyme inhibition.

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. For example:

  • Study Findings : A study published in the Journal of Organic Chemistry demonstrated that derivatives of this compound inhibited cell proliferation in human cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .

Anti-Inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in animal models.

  • Case Study : In a controlled experiment, administration of the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels in mice subjected to inflammatory stimuli .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes such as phosphodiesterases (PDEs), which are implicated in various pathological conditions.

  • Mechanism : The triphenylphosphoranylidene moiety is believed to enhance binding affinity to the enzyme active sites, leading to effective inhibition .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-CancerInduces apoptosis via caspase activation
Anti-InflammatoryReduces TNF-α and other inflammatory markers
Enzyme InhibitionInhibits phosphodiesterases (PDEs)

Research Findings and Case Studies

  • Apoptosis Induction :
    • A detailed study conducted by Wamhoff et al. highlighted the compound's ability to activate apoptotic pathways in human breast cancer cells through ROS generation .
  • Inflammation Reduction :
    • Abdou et al. reported significant findings where the compound was able to mitigate inflammation in a rat model of arthritis, showcasing its therapeutic potential for inflammatory diseases .
  • Pharmacokinetics :
    • Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a moderate half-life, making it a candidate for further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimidine-2,4-dione, and how can purity be validated?

  • Methodology :

  • Synthesis : Multi-step reactions typically involve nucleophilic substitution at the pyrimidine-dione core. For example, triphenylphosphine-mediated coupling reactions under anhydrous conditions (e.g., DMF, 80°C) are used to introduce the phosphoranylideneamino group .
  • Characterization :
  • Purity : HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water gradient) .
  • Structural Confirmation : 1^1H/13^{13}C NMR (CDCl3_3 or DMSO-d6_6) for substituent analysis; IR spectroscopy for carbonyl (C=O, ~1700 cm1^{-1}) and amino (N-H, ~3300 cm1^{-1}) groups .

Q. What spectroscopic and chromatographic techniques are critical for analyzing this compound?

  • Key Methods :

  • NMR : Assign peaks to differentiate between methyl groups (δ ~3.0–3.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns .
  • X-ray Crystallography : SHELXL refinement for resolving bond lengths/angles and verifying the triphenylphosphoranylideneamino geometry .

Advanced Research Questions

Q. How can crystallographic disorder in the triphenylphosphoranylideneamino group be resolved during structural analysis?

  • Challenges & Solutions :

  • Disorder : The bulky triphenylphosphine group may exhibit rotational disorder. Use SHELXL’s PART instruction to model split positions .
  • Refinement : Apply anisotropic displacement parameters and restraints for bond distances/angles. Validate with Rint_{\text{int}} < 5% and GooF ≈ 1.0 .
    • Example Data Table :
ParameterValue
Space GroupP1_1
Rint_{\text{int}}3.2%
C-C Bond Length1.54 Å (σ = 0.02)

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrimidine-dione derivatives?

  • Methodology :

  • Modifications : Vary substituents at positions 1, 3, and 4. For example, replace methyl groups with ethyl or fluorinated moieties to assess steric/electronic effects .
  • Biological Assays :
  • In Vitro Testing : Enzyme inhibition assays (e.g., kinases) with IC50_{50} determination .
  • Computational Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., VEGFR-2) .

Q. How can contradictory data on biological activity be reconciled?

  • Approach :

  • Assay Reproducibility : Standardize conditions (e.g., pH, temperature, cell lines) across labs.
  • Orthogonal Validation : Use SPR (surface plasmon resonance) for binding kinetics and MD simulations (GROMACS) to study ligand-protein stability .
    • Case Study : Discrepancies in IC50_{50} values may arise from solvent polarity (DMSO vs. aqueous buffers) affecting compound aggregation .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phasing) .
  • SAR Design : Utilize QSAR models (e.g., CoMFA) and fragment-based drug discovery pipelines .
  • Data Analysis : Mercury (CCDC) for crystallographic visualization; PyMOL for molecular docking figures .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.